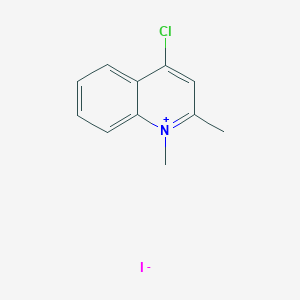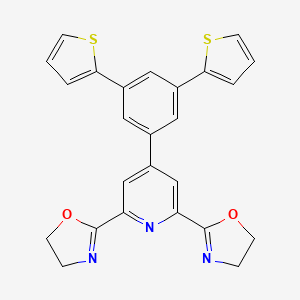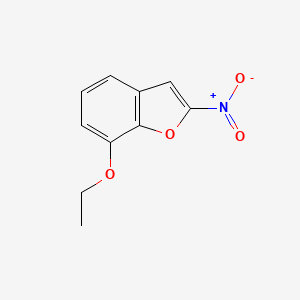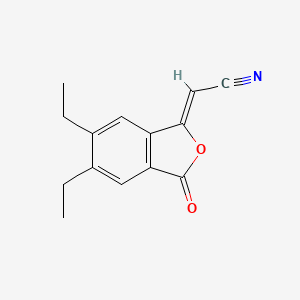
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as nitrile and ketone makes this compound potentially interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of a substituted benzaldehyde with a nitrile compound in the presence of a base to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile include other isobenzofuran derivatives with different substituents. Examples might include:
- 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetonitrile
- 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties and reactivity with similar compounds can provide insights into its unique characteristics and potential advantages.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(2Z)-2-(5,6-diethyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C14H13NO2/c1-3-9-7-11-12(8-10(9)4-2)14(16)17-13(11)5-6-15/h5,7-8H,3-4H2,1-2H3/b13-5- |
Clave InChI |
VMDKAXJRXCIKLJ-ACAGNQJTSA-N |
SMILES isomérico |
CCC1=CC\2=C(C=C1CC)C(=O)O/C2=C\C#N |
SMILES canónico |
CCC1=CC2=C(C=C1CC)C(=O)OC2=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


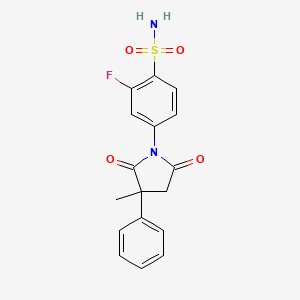

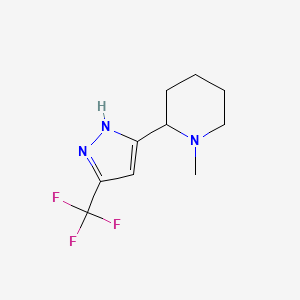
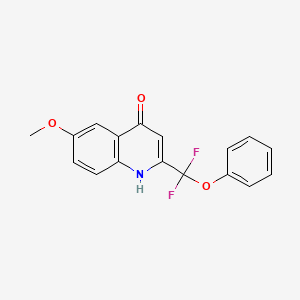
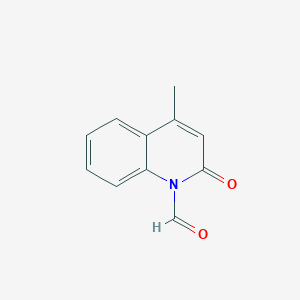
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
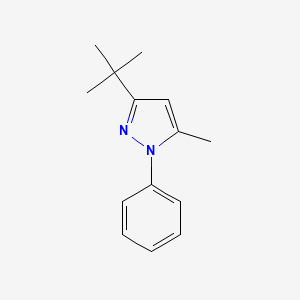
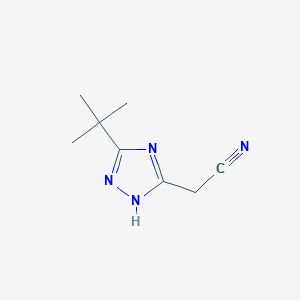

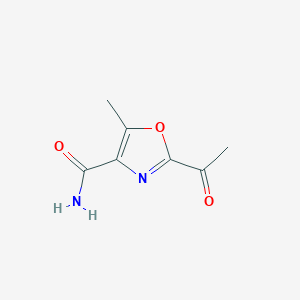
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
